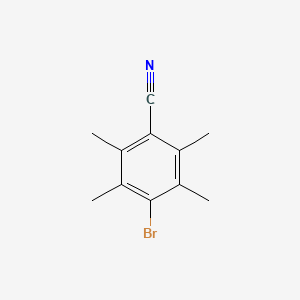
4-Bromo-2,3,5,6-tetramethylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,3,5,6-tetramethylbenzonitrile is an organic compound with the molecular formula C11H12BrN It is a derivative of benzonitrile, where the benzene ring is substituted with four methyl groups and a bromine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,5,6-tetramethylbenzonitrile typically involves the bromination of 2,3,5,6-tetramethylbenzonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反应分析
Types of Reactions
4-Bromo-2,3,5,6-tetramethylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide can yield 4-methoxy-2,3,5,6-tetramethylbenzonitrile.
Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.
科学研究应用
4-Bromo-2,3,5,6-tetramethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromo-2,3,5,6-tetramethylbenzonitrile depends on its interaction with specific molecular targets. In substitution reactions, the bromine atom is replaced by a nucleophile, while in coupling reactions, it forms a new carbon-carbon bond with the help of a palladium catalyst. The pathways involved include oxidative addition, transmetalation, and reductive elimination .
相似化合物的比较
Similar Compounds
4-Bromobenzonitrile: Lacks the four methyl groups, making it less sterically hindered and more reactive in certain reactions.
4-Bromo-3-methylbenzonitrile: Has only one methyl group, resulting in different electronic and steric properties.
Uniqueness
4-Bromo-2,3,5,6-tetramethylbenzonitrile is unique due to its multiple methyl substitutions, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications where steric hindrance and electronic effects are crucial .
属性
CAS 编号 |
188984-14-7 |
|---|---|
分子式 |
C11H12BrN |
分子量 |
238.12 g/mol |
IUPAC 名称 |
4-bromo-2,3,5,6-tetramethylbenzonitrile |
InChI |
InChI=1S/C11H12BrN/c1-6-8(3)11(12)9(4)7(2)10(6)5-13/h1-4H3 |
InChI 键 |
WAMADLQGDGJCLT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C#N)C)C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















